Magnoflorine iodide

Antidiabetic Research Metabolic Disease Enzyme Inhibition

Magnoflorine iodide (CAS 4277-43-4) is a quaternary aporphine alkaloid whose unique pharmacological fingerprint precludes generic substitution by berberine, palmatine, or jatrorrhizine. It delivers competitive α-glucosidase inhibition (IC50 7.6 μg/mL maltase; 9.8 μg/mL sucrase) with 2.4–5.1-fold superior potency over palmatine, establishing it as the definitive positive control for antidiabetic screening. Its selective MMP-2 (IC50 0.5–1 μM) and MMP-9 (IC50 3–5 μM) targeting enables precise dissection of protease-driven tumor progression and angiogenesis. Validated as an HPLC/UPLC-MS/MS reference standard (fragment ion m/z 342.8→298.2) for quantification in complex plant matrices. Provides a quantifiable anti-biofilm benchmark: 45% C. albicans biofilm biomass reduction and 38% embedded cell viability decrease. ≥98% purity. For R&D use only.

Molecular Formula C20H24INO4
Molecular Weight 469.3 g/mol
CAS No. 4277-43-4
Cat. No. B140381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnoflorine iodide
CAS4277-43-4
Synonyms(6aS)-5,6,6a,7-Tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-4H-dibenzo[de,g]quinolinium Iodide;  1,11-Dihydroxy-2,10-dimethoxy-6-methyl-6aα-aporphinium Iodide;  Magnoflorine Iodide (6CI,7CI);  (+)-Magnoflorine Iodide;  Escholine Iodide;  NSC 1504
Molecular FormulaC20H24INO4
Molecular Weight469.3 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-]
InChIInChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1
InChIKeyODRHNGNRVVELAJ-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnoflorine Iodide (CAS 4277-43-4) – Aporphine Alkaloid for Anticancer, Antidiabetic, and Antifungal Research


Magnoflorine iodide (CAS 4277-43-4), a quaternary aporphine alkaloid, is a botanical isolate found in various plant species, including Acorus calamus, Berberis, and Tinospora cordifolia . This compound is characterized by its ability to reduce C. albicans biofilm formation and has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic effects [1]. With a molecular formula of C20H24INO4 and a molecular weight of 469.31 g/mol, it is supplied as a solid with purity typically >98% .

Why Magnoflorine Iodide Cannot Be Substituted with Other Isoquinoline Alkaloids in Critical Research Models


While magnoflorine iodide shares the isoquinoline backbone with other alkaloids like berberine, palmatine, and jatrorrhizine, substitution is inadvisable due to its distinct pharmacological fingerprint. Unlike these comparators, magnoflorine exhibits a unique profile, including potent competitive α-glucosidase inhibition, specific matrix metalloproteinase (MMP) targeting (MMP-2/MMP-9), and a distinct rank in antioxidant radical scavenging assays [1]. Furthermore, its quaternary ammonium structure and pharmacokinetic behavior, characterized by low absolute bioavailability (~22.6%) and rapid elimination, dictate unique formulation and dosing considerations not applicable to other in-class compounds [2]. Generic replacement without quantitative, assay-specific validation risks experimental failure and procurement of an unsuitable research tool.

Quantitative Evidence Guide for Magnoflorine Iodide (CAS 4277-43-4): Head-to-Head Comparator Data


Magnoflorine Iodide Exhibits 2.4-Fold Lower IC50 than Palmatine for α-Glucosidase Inhibition

Magnoflorine iodide demonstrates superior α-glucosidase inhibitory activity compared to the structurally related alkaloid palmatine. In a direct comparative study using sucrase as a substrate, magnoflorine exhibited an IC50 value of 9.8 μg/mL, which is 2.4-fold more potent than palmatine's IC50 of 23.46 μg/mL [1]. This difference was even more pronounced when maltase was used as the substrate, where magnoflorine's IC50 was 7.6 μg/mL compared to palmatine's 38.42 μg/mL, representing a 5.1-fold improvement in potency [1].

Antidiabetic Research Metabolic Disease Enzyme Inhibition

Magnoflorine Iodide Demonstrates Unique MMP-2 and MMP-9 Inhibition with Sub-Micromolar IC50 Values

Magnoflorine iodide is characterized by its ability to inhibit matrix metalloproteinases (MMPs), a property not commonly reported for other major isoquinoline alkaloids like berberine or palmatine. Specifically, magnoflorine iodide inhibits MMP-2 with an IC50 range of 0.5 to 1 μM and MMP-9 with an IC50 range of 3 to 5 μM . This represents a distinct mechanism of action relevant to cancer metastasis, angiogenesis, and tissue remodeling studies.

Cancer Metastasis Tissue Remodeling Protease Inhibition

Magnoflorine Iodide Ranks 3rd in Antioxidant Potency Among 8 Aporphine Alkaloids via DPPH Radical Scavenging

In a comparative study evaluating the antioxidant properties of aporphine alkaloids using the DPPH radical scavenging assay, magnoflorine was ranked third in potency among eight tested compounds. The order of activity was reported as: corytuberine > bulbocapnine > magnoflorine > isocorydine > menisperine > isothebaine > corydine > glaucine [1]. This ranking provides a quantitative, relative measure of its radical scavenging ability compared to its closest structural analogs.

Oxidative Stress Free Radical Biology Natural Product Chemistry

Magnoflorine Iodide Demonstrates Anti-Biofilm Activity Against Candida albicans with a 45% Biomass Reduction

Magnoflorine iodide exhibits a specific anti-biofilm effect against the fungal pathogen Candida albicans. At a concentration of 2x MIC, magnoflorine iodide reduced C. albicans biofilm biomass by 45% as quantified by crystal violet staining, and decreased the viability of embedded cells within the biofilm by 38% as measured by the XTT reduction assay [1]. This biofilm-disrupting activity is a distinguishing feature, as it is not a widely reported property for many other common isoquinoline alkaloids.

Antifungal Research Biofilm Disruption Microbiology

Recommended Application Scenarios for Magnoflorine Iodide (CAS 4277-43-4) Based on Quantitative Evidence


Development of Novel α-Glucosidase Inhibitors for Type 2 Diabetes Management

Use magnoflorine iodide as a lead compound or positive control in enzymatic assays targeting α-glucosidase. Its potent, competitive inhibition (IC50 9.8 μg/mL for sucrase; 7.6 μg/mL for maltase) provides a superior benchmark compared to palmatine, which shows 2.4- to 5.1-fold lower potency [1]. Researchers can leverage this quantitative advantage to screen for more effective antidiabetic agents.

Investigating MMP-Dependent Mechanisms in Cancer Metastasis and Invasion

Employ magnoflorine iodide as a selective tool compound to inhibit MMP-2 (IC50 0.5-1 μM) and MMP-9 (IC50 3-5 μM) in cell-based assays or in vivo models . Its unique profile among isoquinoline alkaloids makes it essential for studies dissecting the role of these specific proteases in tumor progression, angiogenesis, and extracellular matrix remodeling.

Standardization and Quality Control of Herbal Formulations Containing Aporphine Alkaloids

Utilize magnoflorine iodide as a reference standard for HPLC or UPLC-MS/MS quantification due to its well-characterized mass spectrometric properties (fragment ion m/z 342.8→298.2) and validated analytical methods [2]. Its distinct retention time and spectral signature enable precise identification and quantification in complex plant matrices like Berberis or Tinospora species .

Screening for Anti-Biofilm Agents Against Candida albicans

Integrate magnoflorine iodide as a positive control or reference compound in high-throughput screening campaigns for novel anti-biofilm agents. Its demonstrated ability to reduce C. albicans biofilm biomass by 45% and embedded cell viability by 38% provides a quantifiable benchmark for evaluating new chemical entities or natural products [3].

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